molecular formula C8H11N3O2 B14259477 (2-Ethyl-4-nitrophenyl)hydrazine CAS No. 412925-82-7

(2-Ethyl-4-nitrophenyl)hydrazine

Cat. No.: B14259477
CAS No.: 412925-82-7
M. Wt: 181.19 g/mol
InChI Key: LHHSAXNIQLDBMI-UHFFFAOYSA-N
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Description

(2-Ethyl-4-nitrophenyl)hydrazine is an organic compound with the molecular formula C8H11N3O2 It is a derivative of hydrazine, characterized by the presence of an ethyl group at the second position and a nitro group at the fourth position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-nitrophenyl)hydrazine typically involves the reaction of 2-ethyl-4-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4-nitrophenyl)hydrazine undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones when reacted with carbonyl compounds.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Carbonyl compounds (e.g., aldehydes, ketones), acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-Ethyl-4-aminophenylhydrazine.

    Substitution: Hydrazones.

    Oxidation: Various oxidation products depending on the conditions used.

Scientific Research Applications

(2-Ethyl-4-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form hydrazones with carbonyl-containing drugs, enhancing their stability and activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Ethyl-4-nitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form hydrazones with carbonyl groups in biological molecules, potentially altering their function. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylhydrazine: Similar structure but lacks the ethyl group at the second position.

    2-Ethylphenylhydrazine: Similar structure but lacks the nitro group at the fourth position.

    2,4-Dinitrophenylhydrazine: Contains two nitro groups at the second and fourth positions but lacks the ethyl group.

Uniqueness

(2-Ethyl-4-nitrophenyl)hydrazine is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

CAS No.

412925-82-7

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

(2-ethyl-4-nitrophenyl)hydrazine

InChI

InChI=1S/C8H11N3O2/c1-2-6-5-7(11(12)13)3-4-8(6)10-9/h3-5,10H,2,9H2,1H3

InChI Key

LHHSAXNIQLDBMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])NN

Origin of Product

United States

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